molecular formula C16H21NO4 B026360 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline CAS No. 110656-67-2

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

Cat. No. B026360
M. Wt: 291.34 g/mol
InChI Key: IWRZKNMUSBNOOD-UHFFFAOYSA-N
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Description

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline is a chemical compound that has been widely studied for its potential applications in various fields including pharmaceuticals, materials science, and chemical engineering. This compound is also known by its chemical formula, which is C19H26N2O4.

Mechanism Of Action

The mechanism of action of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline is not well understood. However, it is believed that the compound exerts its biological activity by interacting with specific cellular targets and disrupting their normal function. Further studies are needed to elucidate the exact mechanism of action of this compound.

Biochemical And Physiological Effects

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline has been shown to exhibit various biochemical and physiological effects. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the replication of certain viruses such as HIV and hepatitis C virus. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline is its high purity and stability, which makes it an ideal compound for use in lab experiments. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.

Future Directions

There are several future directions for the study of 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline. One potential direction is the synthesis of new analogs and derivatives with improved biological activities. Another direction is the study of the mechanism of action of this compound and its potential targets in cells. Additionally, this compound could be further studied for its potential applications in materials science and chemical engineering. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential applications in the field of medicine.

Scientific Research Applications

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a building block for the synthesis of bioactive compounds. This compound has been used as a precursor for the synthesis of various analogs and derivatives that exhibit potent biological activities such as antitumor, antiviral, and antibacterial activities.

properties

IUPAC Name

2-methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRZKNMUSBNOOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

114731-82-7
Record name 2-Oxiranemethanamine, N-[2-methyl-4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=114731-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40594211
Record name 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

CAS RN

110656-67-2
Record name 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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